![molecular formula C20H21FN4O2S B2491358 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide CAS No. 897465-05-3](/img/structure/B2491358.png)
2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide
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Overview
Description
The compound "2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide" belongs to a class of fused heterocyclic substances that have significant roles in chemical fields and are core fragments of various drug molecules. The interest in these compounds lies in their unique structural features, which contribute to diverse biological and chemical properties.
Synthesis Analysis
The synthesis of similar heterocyclic compounds often involves coupling reactions and optimization based on virtual screening. For instance, derivatives of imidazo[1,2-a]pyridine were synthesized through coupling reactions involving specific reagents and conditions to achieve the desired structural features (Chen et al., 2021). Similar strategies can be applied to synthesize the compound of interest, focusing on the assembly of the imidazo[2,1-b]thiazol ring system and subsequent modifications.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed through various spectroscopic and analytical techniques, including NMR, FT-IR, and X-ray diffraction. These studies provide insights into the compound's geometry, bonding, and overall structure, which are crucial for understanding its reactivity and properties. For example, single-crystal X-ray diffraction has been used to detail the structure of similar compounds, demonstrating key features such as hydrogen bonding and π–π stacking interactions (Dong-Mei Chen et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with specific targets or the participation in catalytic cycles. For instance, similar compounds have been explored for their cytotoxic activity against human cancer cell lines, indicating potential bioactive properties that could be influenced by their chemical structure (Ding et al., 2012).
Scientific Research Applications
Cytotoxic Activity in Cancer Research
Compounds related to 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide have been studied for their potential in cancer treatment. For example, Ding et al. (2012) synthesized novel compounds bearing imidazo[2,1-b]thiazole scaffolds, finding that certain derivatives showed potential as inhibitors against human cancer cell lines like HepG2 and MDA-MB-231 (Ding et al., 2012). Abdel‐Maksoud et al. (2019) developed imidazo[2,1-b]thiazole derivatives with cytotoxic activity against colon cancer and melanoma cell lines (Abdel‐Maksoud, Ammar, & Oh, 2019).
Antimicrobial and Antituberculosis Activity
Güzeldemirci and Küçükbasmacı (2010) investigated compounds with an imidazo[2,1-b]thiazole moiety for antimicrobial activities, revealing that some derivatives exhibited promising antimicrobial properties (Güzeldemirci & Küçükbasmacı, 2010). In 2016, Abhale et al. studied similar derivatives for antitubercular activity, finding that certain substitutions improved antitubercular effects (Abhale et al., 2016).
Potential as Anti-inflammatory Agents
Research in 2022 explored imidazo[2,1-b][1,3]thiazine derivatives modified with pyridinyloxyl moiety as potential anti-inflammatory agents, identifying promising compounds for further research (Biointerface Research in Applied Chemistry, 2022).
Mechanism of Action
Target of Action
It’s known that similar compounds have shown antiproliferative activity against a variety of cancer cell lines .
Mode of Action
It’s suggested that the compound interacts with its targets, leading to changes that inhibit the proliferation of cancer cells .
Biochemical Pathways
It’s known that similar compounds can affect a variety of biochemical pathways involved in cell proliferation and survival .
Result of Action
The compound has shown antiproliferative activity against a variety of cancer cell lines . For instance, certain derivatives of the compound were found to be more potent than Sorafenib, a standard reference drug, against different cancer cell lines .
properties
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2S/c21-15-6-4-14(5-7-15)17-12-25-16(13-28-20(25)23-17)11-18(26)22-8-2-10-24-9-1-3-19(24)27/h4-7,12-13H,1-3,8-11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFIPBAXDJZRLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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